2-Cyclobutyl-2-methoxyethan-1-ol
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Overview
Description
2-Cyclobutyl-2-methoxyethan-1-ol is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.19 g/mol . It is characterized by a cyclobutyl group attached to a methoxyethanol moiety. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research .
Scientific Research Applications
2-Cyclobutyl-2-methoxyethan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2-methoxyethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . This method is straightforward and allows for the efficient production of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and chemical engineering can be applied to scale up the production. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-methoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A related compound with similar chemical properties but lacking the cyclobutyl group.
2-Ethoxyethanol: Another glycol ether with an ethoxy group instead of a methoxy group.
2-Aminoethanol: Contains an amino group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
2-Cyclobutyl-2-methoxyethan-1-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-cyclobutyl-2-methoxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7(5-8)6-3-2-4-6/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPOVAZENLXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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